![molecular formula C7H6BNO2S B1426103 Thieno[3,2-c]pyridin-2-ylboronic acid CAS No. 568582-98-9](/img/structure/B1426103.png)
Thieno[3,2-c]pyridin-2-ylboronic acid
Vue d'ensemble
Description
Thieno[3,2-c]pyridin-2-ylboronic acid, also known as TPCP, is a synthetic molecule composed of a thienopyridine core and a boronic acid group. It is a versatile molecule that can be applied in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. It is used as a building block for the synthesis of various compounds, and it can be used to create novel compounds with interesting properties. In addition, TPCP can be used to study the biochemical and physiological effects of certain compounds in the body, as well as to investigate the mechanism of action of certain drugs.
Applications De Recherche Scientifique
1. Application in the Synthesis of GRK2 Inhibitors
- Summary of Application: Thieno[2,3-c]pyridine derivatives are used as ATP-mimetic kinase inhibitors. The thieno[2,3-c]pyridine scaffold meets the criteria for these inhibitors but its use was limited by the availability of synthetic building blocks .
- Methods of Application: The synthesis of these inhibitors involves the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives that serve as starting points for future drug discovery programs .
- Results or Outcomes: A hit compound bearing the thieno[2,3-c]pyridine moiety was identified in the search for inhibitors of the GRK2 kinase. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .
2. Therapeutic Application as Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics
- Summary of Application: Thieno[3,2-c]pyridine derivatives have therapeutic applications as blood-platelet aggregation inhibiting agents and antithrombotics .
- Methods of Application: The preparation process of new thieno[3,2-c]pyridine derivatives involves chemical transformations .
- Results or Outcomes: The new thieno[3,2-c]pyridine derivatives and their addition salts with pharmaceutically acceptable mineral or organic acids have been found to be effective as blood-platelet aggregation inhibiting agents and antithrombotics .
Propriétés
IUPAC Name |
thieno[3,2-c]pyridin-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDFQBZMATQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridin-2-ylboronic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

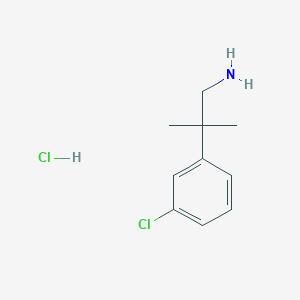
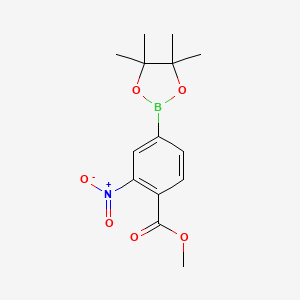
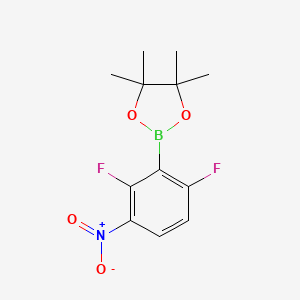
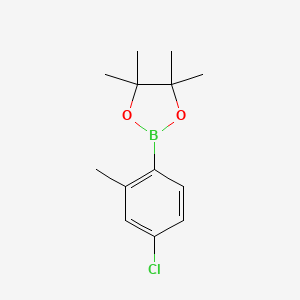
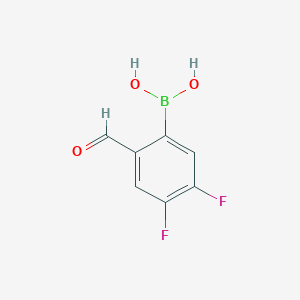

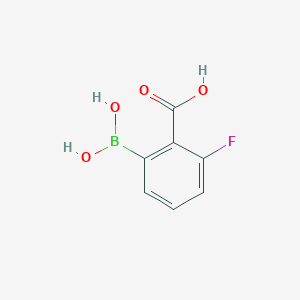
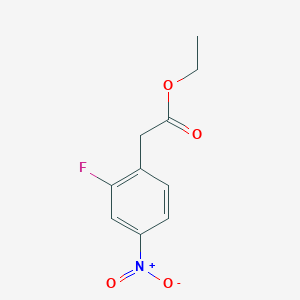
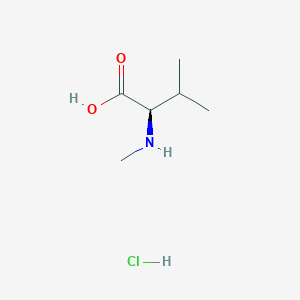
![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)
![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)
